Cyclohexane-1,4-diylbis(methylene) diisobutyrate
Description
Properties
CAS No. |
85409-70-7 |
|---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
[4-(2-methylpropanoyloxymethyl)cyclohexyl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C16H28O4/c1-11(2)15(17)19-9-13-5-7-14(8-6-13)10-20-16(18)12(3)4/h11-14H,5-10H2,1-4H3 |
InChI Key |
XKYOVTCKPSRDLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCC1CCC(CC1)COC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Dimethyl 1,4-cyclohexane Dicarboxylate
A widely recognized method for preparing high-purity cyclohexane-1,4-dicarboxylic acid involves the hydrolysis of dimethyl 1,4-cyclohexane dicarboxylate (DMCD). This process includes:
- Mixing DMCD with water.
- Heating the mixture to induce hydrolysis, converting the ester groups into carboxylic acid groups.
- Optionally, an isomerization step by further heating the acid-water mixture to increase the trans-isomer content, which is often desirable for downstream applications.
This method yields cyclohexane-1,4-dicarboxylic acid with excellent purity and color, and allows control over the cis/trans isomer ratio, which affects the physical properties of the final product.
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Mix DMCD and water | Ambient to moderate heating | Formation of cyclohexane-1,4-dicarboxylic acid |
| 2 | Heat mixture | Elevated temperature | Hydrolysis completion |
| 3 | Isomerization (optional) | Further heating | Increased trans-isomer content |
Catalytic Hydrogenation and Diels-Alder Reactions (Alternative Routes)
Other methods involve the catalytic hydrogenation of aromatic precursors or Diels-Alder reactions between dienes and maleic anhydride to form cyclohexanedicarboxylic acid derivatives. These methods are industrially relevant for producing alkyl-substituted cyclohexanedicarboxylic acids, which can be further esterified.
Esterification to Form Cyclohexane-1,4-diylbis(methylene) diisobutyrate
Once cyclohexane-1,4-dicarboxylic acid or its dimethyl ester is obtained, the next step is esterification with isobutyric acid or isobutyryl chloride to form the diisobutyrate ester.
Typical Esterification Procedure
- React cyclohexane-1,4-dicarboxylic acid or its dimethyl ester with isobutyric acid or isobutyryl chloride in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or base catalyst.
- Use of dehydrating agents or azeotropic distillation to remove water formed during the reaction to drive the equilibrium toward ester formation.
- Control of temperature and reaction time to optimize yield and purity.
Reaction Conditions and Yields
| Parameter | Typical Range/Value |
|---|---|
| Catalyst | Acidic catalyst (e.g., H2SO4) |
| Temperature | 80–150 °C |
| Reaction Time | 4–12 hours |
| Solvent | Often toluene or xylene (azeotropic distillation) |
| Yield | Generally high (>85%) |
Analytical and Purification Techniques
- Reverse phase high-performance liquid chromatography (RP-HPLC) is used for analyzing the purity of this compound, employing mobile phases such as acetonitrile-water mixtures with phosphoric or formic acid for mass spectrometry compatibility.
- Preparative chromatography can isolate impurities and improve product purity.
- Crystallization or distillation may be employed for final purification.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
- The hydrolysis method of DMCD is favored for its simplicity, high yield, and ability to produce high-purity cyclohexane-1,4-dicarboxylic acid, which is a crucial intermediate for the target compound.
- The use of crude butadiene and maleic anhydride mixtures in Diels-Alder reactions reduces costs and simplifies feedstock requirements, making the process economically attractive for large-scale production.
- The esterification step is well-established, with optimization focusing on catalyst choice, temperature control, and water removal to maximize yield and purity.
- Analytical methods such as RP-HPLC are essential for quality control, especially for applications in plasticizers and polymer additives where purity impacts performance.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane-1,4-diylbis(methylene) diisobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Analytical Chemistry
Cyclohexane-1,4-diylbis(methylene) diisobutyrate is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. A notable method involves using a reverse phase HPLC setup with a mobile phase composed of acetonitrile and water, which can be modified for mass spectrometry compatibility by substituting phosphoric acid with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .
Polymer Chemistry
The compound serves as a reactive intermediate in the synthesis of polymers and copolymers. Its structure allows it to participate in various polymerization reactions, contributing to the development of materials with specific mechanical and thermal properties. For instance, it can be used in the production of cross-linked polymer networks that exhibit enhanced durability and resistance to solvents.
Biological Applications
Research indicates potential applications in drug delivery systems where cyclohexane derivatives are employed to enhance the solubility and bioavailability of therapeutic agents. The compound's ability to form stable complexes with certain drugs can improve their pharmacological profiles .
Data Table: Comparative Analysis of this compound Applications
| Application Area | Methodology/Process | Key Benefits |
|---|---|---|
| Analytical Chemistry | HPLC Separation | Scalable, suitable for pharmacokinetics |
| Polymer Chemistry | Polymerization Reactions | Enhanced material properties |
| Biological Applications | Drug Delivery Systems | Improved solubility and bioavailability |
Case Study 1: HPLC Method Development
A study was conducted to optimize the HPLC method for analyzing this compound. The research highlighted the effectiveness of using smaller particle columns (3 µm) for ultra-performance liquid chromatography (UPLC), which significantly reduced analysis time while maintaining resolution. This advancement is crucial for laboratories aiming for higher throughput in compound analysis .
Case Study 2: Polymer Synthesis
In another investigation, this compound was incorporated into a copolymer matrix to enhance thermal stability and mechanical strength. The resulting materials were tested under various conditions, demonstrating superior performance compared to traditional polymers. This application has implications in industries such as automotive and aerospace where material performance is critical .
Mechanism of Action
The exact mechanism of action of cyclohexane-1,4-diylbis(methylene) diisobutyrate depends on its application. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites. The ester groups in the compound can undergo hydrolysis in biological environments, releasing the active drug .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and functional attributes of cyclohexane-1,4-diylbis(methylene) diisobutyrate with analogous compounds:
*Hypothetical structure inferred from analogous compounds.
Physical and Chemical Properties
*Inferred based on ester chemistry and isomerism data .
Biological Activity
Cyclohexane-1,4-diylbis(methylene) diisobutyrate (CAS 85409-70-7) is a chemical compound with a molecular formula of C16H28O4 and a molar mass of 284.39 g/mol. It is known for its applications in various industrial processes, including as a plasticizer and in chemical synthesis. Understanding its biological activity is essential for assessing its safety and efficacy in different applications.
The compound exhibits the following physico-chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H28O4 |
| Molar Mass | 284.39 g/mol |
| Synonyms | 1,4-Cyclohexanediylbis(methylene) diisobutyrate, Bis[2-methylpropanoic acid] 1,4-cyclohexanediylbis(methylene) ester |
| EINECS | 287-140-8 |
These properties influence the compound's behavior in biological systems and its interactions with various biological targets.
This compound's biological activity has been investigated primarily through its effects on cellular systems and potential endocrine disruption. It is crucial to understand how this compound interacts with hormonal pathways, particularly estrogenic activity.
Endocrine Disruption Potential
Research indicates that compounds similar to this compound may exhibit endocrine-disrupting properties. For instance, studies have shown that certain esters can bind to estrogen receptors, influencing gene expression related to reproductive health and development . The specific binding affinity and the resultant biological effects depend on the structural characteristics of the compound.
Case Studies
-
Estrogen Receptor Binding Studies
- In vitro assays have been conducted to assess the binding affinity of cyclohexane derivatives to estrogen receptors. These studies typically involve competitive binding assays using rat uterine cytosol or human cell lines.
- Results indicated varying degrees of receptor activation, suggesting potential estrogenic activity that could lead to adverse biological outcomes if exposure levels are significant .
-
Toxicological Assessments
- Toxicological evaluations have focused on the compound's cytotoxicity and potential carcinogenic effects. For example, studies measuring cell viability in various human cell lines demonstrated that at high concentrations, this compound could induce cytotoxic effects .
- Long-term exposure studies are necessary to determine chronic effects, including tumor promotion potential.
Summary of Key Research Outcomes
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Cyclohexane-1,4-diylbis(methylene) diisobutyrate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via esterification of cyclohexane-1,4-dimethanol with isobutyric acid derivatives. Key steps include acid-catalyzed transesterification or direct condensation using coupling agents like DCC (dicyclohexylcarbodiimide). Reaction temperature (80–120°C), stoichiometric ratios (e.g., 2:1 molar ratio of isobutyryl chloride to diol), and catalyst selection (e.g., H₂SO₄ vs. enzymatic catalysts) critically affect yield. Purity is verified via HPLC (≥98% purity) and NMR (e.g., absence of unreacted diol peaks at δ 3.5–4.0 ppm) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Characteristic signals include methylene protons (δ 4.0–4.2 ppm, CH₂-O) and isobutyrate methyl groups (δ 1.1–1.3 ppm). The cyclohexane backbone shows distinct axial/equatorial proton splitting in ¹H NMR .
- FT-IR : Peaks at 1730–1750 cm⁻¹ (C=O ester stretch) and 1150–1250 cm⁻¹ (C-O ester linkage) confirm functional groups .
- Mass Spectrometry : ESI-MS or GC-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 284.3 for C₁₄H₂₀O₄) .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data for this compound during polymerization studies?
- Methodological Answer : Discrepancies in reactivity (e.g., inconsistent crosslinking rates) may arise from stereochemical variations (cis/trans cyclohexane conformers) or trace impurities (e.g., residual diol). Mitigation strategies:
- Conformational Analysis : Use computational models (DFT) to predict steric effects of cyclohexane chair vs. boat conformations on polymerization kinetics .
- Purity Optimization : Employ preparative HPLC or recrystallization (e.g., using ethyl acetate/hexane) to remove inhibitors .
- Kinetic Studies : Monitor real-time reaction progress via in-situ FT-IR or DSC to correlate temperature-dependent reactivity .
Q. How does the steric environment of this compound influence its application in polymer matrices?
- Methodological Answer : The rigid cyclohexane backbone and branched isobutyrate groups impart steric hindrance, affecting:
- Thermal Stability : TGA data show decomposition onset at ~250°C, higher than linear-chain analogs (e.g., adipate esters) due to restricted molecular motion .
- Polymer Compatibility : Compare solubility parameters (Hansen parameters) with host polymers (e.g., PVC vs. polyesters) to predict plasticization efficiency. For example, δₚ (polar component) ≈ 8.5 MPa¹/² aligns with polar polymers .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the hydrolytic stability of this compound?
- Methodological Answer : Hydrolysis rates vary due to experimental conditions:
- pH Dependence : Acidic/basic hydrolysis pathways differ; under pH 7.0 (neutral), half-life exceeds 6 months, while pH 2.0 (acidic) reduces stability to ~2 weeks .
- Structural Confirmation : X-ray crystallography (e.g., P2₁/c space group, monoclinic system) verifies ester group orientation, which influences susceptibility to nucleophilic attack .
Experimental Design Considerations
Q. What precautions are critical when handling this compound in photopolymerization experiments?
- Methodological Answer :
- Safety Protocols : Follow P210 guidelines (avoid ignition sources) due to flammability risks .
- Light Sensitivity : Use UV initiators (e.g., Irgacure 819) at 0.5–2.0 wt% and control wavelength (365–405 nm) to prevent premature gelation .
- Oxygen Inhibition : Conduct reactions under nitrogen purge to minimize radical quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
